

Preliminary Preclinical Assessment of DDO-2213: A WDR5-MLL1 Interaction Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity and specificity studies conducted on **DDO-2213**, a potent and orally bioavailable small molecule inhibitor of the WD repeat-containing protein 5 (WDR5)-mixed lineage leukemia 1 (MLL1) protein-protein interaction. The data presented herein is crucial for the continued preclinical development of **DDO-2213** as a potential therapeutic agent for MLL-rearranged leukemias.

Core Efficacy and Specificity

DDO-2213 is an aniline pyrimidine-based inhibitor designed to disrupt the critical interaction between WDR5 and MLL1, a key driver in certain types of acute leukemia.[1] The compound has demonstrated potent and selective inhibition of the WDR5-MLL1 interaction.

Biochemical and Cellular Activity

DDO-2213 exhibits high-affinity binding to WDR5 and potent inhibition of MLL1 histone methyltransferase (HMT) activity.[1][2][3][4][5][6] This activity translates to selective anti-proliferative effects in cancer cell lines harboring MLL translocations.



Parameter	Value	Assay	Cell Line(s)
WDR5-MLL1 PPI IC50	29 nM	Competitive Fluorescence Polarization	-
WDR5 Binding Kd	72.9 nM	-	-
MLL1 HMT Activity	0.78 μΜ	In vitro HMT assay	-
MV4-11 GI50	12.6 μΜ	Cell Proliferation Assay	MV4-11 (MLL- rearranged)
MOLM-13 IC50	13.1 μΜ	Cell Proliferation Assay	MOLM-13 (MLL- rearranged)
K562 IC50	> 100 μM	Cell Proliferation Assay	K562 (MLL-wild type)
HUVEC IC50	> 100 μM	Cell Proliferation Assay	HUVEC (non- cancerous)

Table 1: Summary of **DDO-2213**'s in vitro potency and selectivity.[3]

Kinase Selectivity

To assess its specificity, **DDO-2213** was screened against a panel of other protein lysine methyltransferases. The results indicate that **DDO-2213** is highly selective for the MLL1 complex, showing no significant activity against other tested methyltransferases.[3]

Preliminary In Vivo Toxicity Assessment

Initial in vivo studies in mouse models have provided an early indication of **DDO-2213**'s safety profile.

Xenograft Model Tolerability

In a xenograft model utilizing MV4-11 cells, mice were treated with **DDO-2213** at doses of 40, 80, and 120 mg/kg for three weeks. Throughout the study, no significant weight loss was



observed in the treated animals, suggesting good tolerability at these therapeutic doses.[3] A related WDR5 inhibitor, DDO-2093, also showed no obvious toxicity in normal mice.[6]

Animal Model	Dosing Regimen	Observation
MV4-11 Xenograft	40, 80, 120 mg/kg for 3 weeks	No significant weight loss

Table 2: Summary of in vivo tolerability of **DDO-2213**.[3]

Pharmacokinetics

Pharmacokinetic studies in healthy rats have demonstrated that **DDO-2213** possesses favorable properties for oral administration.

Parameter	Value	Species
Oral Bioavailability	82.1%	Rat
Oral t1/2	4.94 h	Rat
Microsomal Half-life	> 60 min	Human and Rat

Table 3: Pharmacokinetic parameters of **DDO-2213**.[3]

Experimental Protocols Competitive Fluorescence Polarization Assay

This assay was employed to determine the IC50 of **DDO-2213** for the WDR5-MLL1 interaction. A fluorescently labeled peptide derived from MLL1 is incubated with recombinant WDR5 protein. In the absence of an inhibitor, the binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal. When **DDO-2213** is introduced, it competes with the MLL1 peptide for binding to WDR5, leading to a decrease in the fluorescence polarization signal. The IC50 value is calculated by measuring this decrease across a range of inhibitor concentrations.

In Vitro MLL1 Histone Methyltransferase (HMT) Assay



The inhibitory effect of **DDO-2213** on MLL1 HMT activity was assessed using an in vitro enzymatic assay. The assay typically involves incubating the reconstituted MLL1 complex with its histone substrate (e.g., H3) and the methyl donor S-adenosylmethionine (SAM). The transfer of a methyl group to the histone is then quantified, often using a radioactive or antibody-based detection method. The IC50 is determined by measuring the reduction in methyltransferase activity at various concentrations of **DDO-2213**.

Cell Proliferation Assay

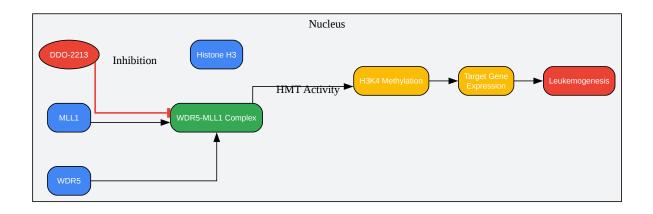
The anti-proliferative activity of **DDO-2213** was evaluated using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with increasing concentrations of **DDO-2213** for a specified period (e.g., 72 hours). The cell viability was then measured, and the GI50/IC50 values were calculated as the concentration of the compound that causes 50% inhibition of cell growth.

MV4-11 Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors reached a palpable size, the mice were randomized into vehicle and treatment groups. **DDO-2213** was administered orally at the specified doses for a defined period. Tumor volume and body weight were monitored regularly throughout the study. At the end of the study, tumors were excised and weighed.

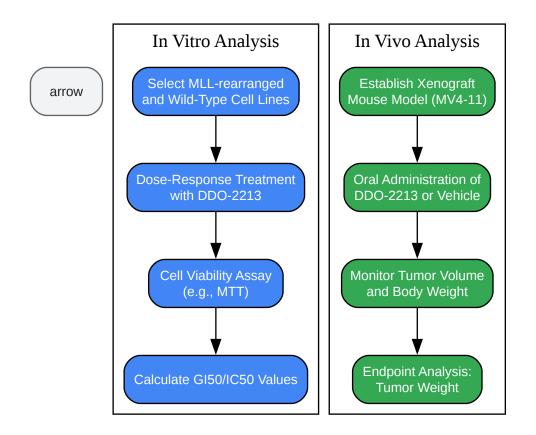
Signaling Pathway and Experimental Workflow Diagrams





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Caption: WDR5-MLL1 signaling pathway and the inhibitory action of DDO-2213.





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Caption: Experimental workflow for assessing **DDO-2213** toxicity and efficacy.

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